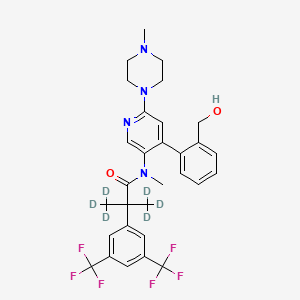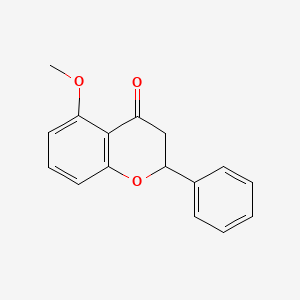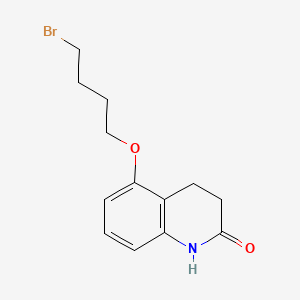
CLR457
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor this compound inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.
Applications De Recherche Scientifique
Characterization and Anti-Tumor Activity
CLR457, identified as an orally bioavailable pan-class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor, has been extensively studied for its anti-tumor activity and pharmacokinetics. Research indicates that this compound effectively inhibits p110α, p110β, p110δ, and p110γ isoforms, showcasing its broad spectrum of action against various PI3K isoforms. This inhibitory activity of this compound translates into dose-dependent antitumor effects, particularly in PI3K-mutant tumor xenografts. The compound exhibits rapid absorption with limited accumulation, suggesting a favorable pharmacokinetic profile. However, despite achieving pharmacologically active concentrations, clinical development of this compound was halted due to challenges in achieving a wide therapeutic index and limited antitumor activity, highlighting the complexity of targeting all class I PI3K isoforms (Harding et al., 2018).
Role in Chemical-Looping Combustion (CLC) and Reforming Technologies
This compound has been referenced in the context of Chemical-Looping Combustion (CLC) and Chemical-Looping Reforming (CLR) technologies. CLC is recognized as a promising combustion technology for power plants and industrial applications with inherent CO2 capture capabilities. CLR, on the other hand, uses chemical looping cycles for hydrogen production, offering additional advantages if CO2 capture is considered. These technologies are based on the transfer of oxygen from air to the fuel by means of a solid oxygen-carrier, avoiding direct contact between fuel and air for different purposes. The review compiles major milestones in the development of these technologies, highlighting their potential within the framework of CO2 capture options (Adánez et al., 2012).
Implications in Marine Environmental Protection and Scientific Research
This compound is also mentioned in discussions about marine environmental protection and marine scientific research, particularly in the context of the 1982 United Nations Convention on the Law of the Sea (UNCLOS). The global community's ability to assess the environmental effects of marine scientific research as required by UNCLOS's marine environment provisions is limited, as evidenced by experimental activities that intentionally manipulate the marine environment. The growing use of the ocean as a laboratory has broad scientific, environmental, legal, and policy implications, underscoring the importance of international, science-driven guidelines (Verlaan, 2007).
Propriétés
Formule moléculaire |
C29H53INO4P |
|---|---|
SMILES |
Unknown |
Apparence |
Solid powder |
Synonymes |
CLR457; CLR-457; CLR 457.; Unknown |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)